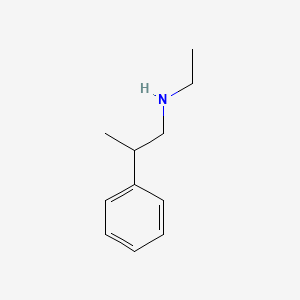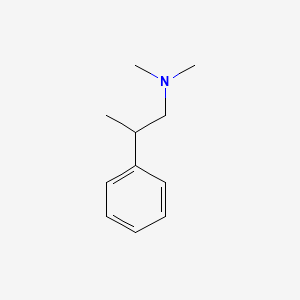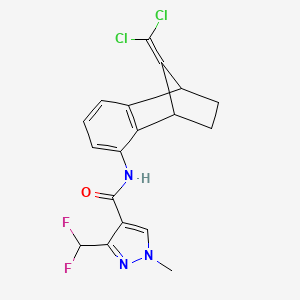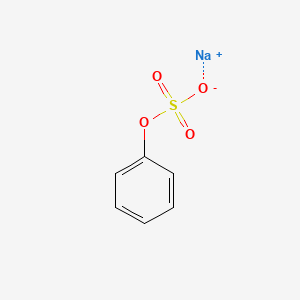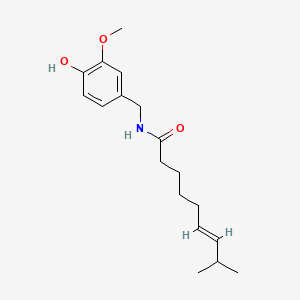
methylene calcitriol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylene calcitriol is a synthetic analog of calcitriol, which is an active form of vitamin D. It is known for its enhanced solubility and absorption compared to calcitriol. This compound plays a crucial role in promoting calcium and phosphorus absorption, thereby maintaining bone health .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylene calcitriol is typically synthesized through chemical modification of calcitriol. The process involves introducing a methylene group into the calcitriol structure. One common method includes the use of peroxygenase enzymes to hydroxylate the C-H bond at specific positions .
Industrial Production Methods: Industrial production of this compound involves multi-step chemical synthesis. The process starts with the extraction of calcitriol, followed by its chemical modification to introduce the methylene group. The reaction conditions are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methylene calcitriol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like peroxides and oxygen are commonly used.
Reduction: Reducing agents such as sodium borohydride are employed.
Substitution: Halogenating agents and other electrophiles are used.
Major Products Formed: The major products formed from these reactions include various hydroxylated and methylene-substituted derivatives of calcitriol .
Scientific Research Applications
Methylene calcitriol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: It is used to investigate the role of vitamin D analogs in cellular processes.
Mechanism of Action
Methylene calcitriol exerts its effects by binding to the vitamin D receptor. This binding activates the receptor, leading to the regulation of gene expression. In cancer cells, this compound induces the expression of genes associated with cell cycle arrest and apoptosis, effectively inhibiting tumor growth . It also enhances calcium and phosphorus absorption in the gastrointestinal tract, promoting bone health .
Comparison with Similar Compounds
Calcitriol: The natural form of vitamin D, less soluble and absorbable compared to methylene calcitriol.
Alfacalcidol: Another vitamin D analog, used for similar purposes but with different metabolic pathways.
Doxercalciferol: A synthetic vitamin D analog used in the treatment of secondary hyperparathyroidism.
Uniqueness of this compound: this compound is unique due to its enhanced solubility and absorption, making it more effective in promoting calcium and phosphorus absorption. Its ability to inhibit cancer cell proliferation and induce apoptosis also sets it apart from other vitamin D analogs .
Properties
CAS No. |
1428946-52-4 |
|---|---|
Molecular Formula |
C28H44O3 |
Molecular Weight |
428.65 |
Synonyms |
(5Z,7E)-1α,3β-dihydroxy-17-((R)-7-hydroxy-7-methyl-octan-2-yl)-9,10-secoandrosta-5,7,10(19)-triene |
Origin of Product |
United States |
Q1: What makes the 2-methylene calcitriol analogs described in the paper "superagonists"? How do their structural modifications contribute to this enhanced activity?
A1: While the provided abstract doesn't explicitly detail the analogs' biological activity data, the term "superagonist" suggests these compounds demonstrate greater potency compared to the parent compound, 2-methylene calcitriol. [] The paper likely explores how specific structural modifications of 2-methylene calcitriol influence its interaction with the vitamin D receptor (VDR), ultimately leading to enhanced downstream effects. Analyzing the structure-activity relationship (SAR) is crucial for understanding how different substituents on the 2-methylene calcitriol scaffold affect its binding affinity to VDR and subsequent biological activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


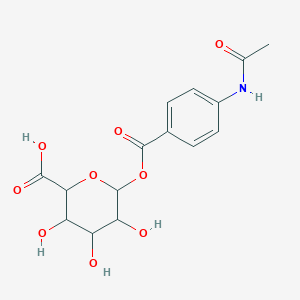
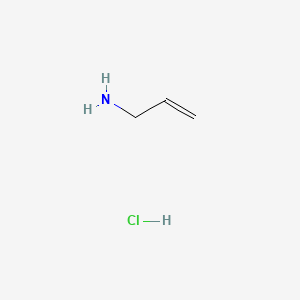
![5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid](/img/structure/B602331.png)
![Benzo[a]pyrene-3,6-dione](/img/structure/B602333.png)
